molecular formula C15H14FNO B312071 N-(3,5-dimethylphenyl)-3-fluorobenzamide

N-(3,5-dimethylphenyl)-3-fluorobenzamide

Cat. No.: B312071
M. Wt: 243.28 g/mol
InChI Key: JBXZBLMJIZJZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the meta position of the benzoyl ring and two methyl groups at the 3,5-positions of the anilide moiety. This compound is structurally designed to balance lipophilicity and electronic effects, making it relevant in pharmacological and agrochemical research.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

JBXZBLMJIZJZNX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues and IC50 Values

Compound Substituents (Anilide Ring) IC50 (PET Inhibition)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethyl ~10 µM
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluoro ~10 µM
N-(3,5-Dimethylphenyl)-3-fluorobenzamide 3-fluoro; 3,5-dimethyl Not reported
Structural Determinants of Activity
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents influence charge distribution and binding affinity. For example, fluorinated analogues like N-(3,5-difluorophenyl) derivatives show enhanced PET inhibition due to increased electrophilicity .
  • Lipophilicity : Dimethyl groups improve lipid solubility, a critical factor for membrane penetration in chloroplast-targeting herbicides .

Solid-State Geometry and Crystallography

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide, a related trichloroacetamide derivative, crystallizes with two molecules in its asymmetric unit, forming intermolecular hydrogen bonds between the amide NH and carbonyl oxygen atoms . In contrast, this compound lacks the trichloroacetyl group, likely leading to simpler crystal packing. Meta-substitution with dimethyl groups induces steric hindrance, which may reduce symmetry compared to monosubstituted analogues.

Comparative Crystallographic Data

Compound Crystal System Space Group Key Interactions
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Monoclinic P2₁/c N–H···O hydrogen bonds
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Triclinic N–H···O and C–Cl···π
N-(3,5-Dimethoxyphenyl)benzamide Monoclinic P2₁/c C–H···O and π-π stacking

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